![molecular formula C9H13N3O3S B386161 Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 98840-82-5](/img/structure/B386161.png)
Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13N3O3S . It is also known as 1-acetylethoxycarbonylformamidrazone .
Molecular Structure Analysis
The molecular weight of Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is 243.283 Da . The compound’s structure can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .Scientific Research Applications
Chemical Synthesis and Drug Design
As a versatile chemical scaffold, this compound can be used in the synthesis of various biologically active molecules. Its role in drug design is significant, with potential applications in creating more effective and less toxic pharmaceuticals.
Each of these applications represents a unique field of study where Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can contribute significantly. Ongoing research in these areas continues to uncover the full potential of this compound .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(2-acetylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)10-9(16-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCJWQSKNFIJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NNC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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